molecular formula C15H17F3N2O4 B1309426 Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate CAS No. 610259-53-5

Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate

Cat. No. B1309426
M. Wt: 346.3 g/mol
InChI Key: UKCATMHMULAARY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves various organic reactions. For instance, the synthesis of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was achieved through the reaction of benzaldehyde, aniline, and ethylacetoacetate in the presence of an l (−) proline–Fe(III) complex at room temperature . This suggests that similar conditions and reagents might be used in the synthesis of Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate, with appropriate modifications to incorporate the nitro and trifluoromethyl groups.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often elucidated using X-ray diffraction studies. For example, the crystal structure of (2S,4R)-ethyl 4-nitromethyl-1-[(S)-1-phenylethyl]-6-sulfanylidenepiperidine-2-carboxylate revealed a piperidine ring in an envelope conformation with various substituents, including a nitromethyl group . This information is valuable for understanding the three-dimensional arrangement of atoms in Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate and predicting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of piperidine derivatives with other chemical entities can be complex. For instance, the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine bases in dipolar aprotic solvents leads to a multistep mechanism, resulting in a 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene . This suggests that Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate may also undergo complex reactions with amines, potentially influenced by solvent choice and the presence of electron-withdrawing groups such as nitro and trifluoromethyl.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be inferred from their structural features and experimental data. The presence of nitro, trifluoromethyl, and ethoxycarbonyl groups can significantly affect the compound's polarity, solubility, and reactivity. The enantiomeric resolution of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpak IA column indicates that chiral centers in such compounds can lead to different retention factors and separation factors, which are important for their purification and characterization . These properties are crucial for the development of Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate as a potential pharmaceutical agent or a synthetic intermediate.

Scientific Research Applications

Molecular Structure and Interactions

Ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate and its complexes with Ni(II), Zn(II), and Cd(II) have been synthesized and characterized, showing that Ni(II) and Zn(II) bind through N and S sites of the ligand and Cd(II) binds through only N sites. These complexes were studied using spectroscopic and DFT methods to understand their structure and interactions (Prakash et al., 2014).

Crystallography and Conformational Analysis

The crystal structures of four trifluoromethylnitrobenzene analogues, including ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate, were determined to understand their rod-like conformation and packing arrangements. The study provided insights into the molecular conformations and interactions of these compounds (Lynch & Mcclenaghan, 2004).

Application in Synthesis and Medicinal Chemistry

  • Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as potential anticancer agents. Compounds demonstrated significant anticancer activity, indicating their therapeutic potential (Rehman et al., 2018).
  • Carboxylesterase Inhibitors : Inhibitors specific for human intestinal carboxylesterase were developed to reduce toxic side effects of the anticancer prodrug CPT-11. This study focused on creating molecules that can mitigate side effects through selective inhibition (Yoon et al., 2004).

Spectroscopic and Structural Studies

The structural analysis of various derivatives, including ethyl 3-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-2-nitro-1-phenyl-2,3,10,10a-tetrahydro-1H,5H-pyrrolo[1,2-b]isoquinoline-10a-carboxylate, was performed to understand the conformation of rings and the arrangement of substituents, contributing to the knowledge of molecular structures and interactions in these compounds (Sundaresan et al., 2010).

Safety And Hazards

Safety data for Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautions include thorough washing after handling, wearing protective gloves and clothing, and using protective eyewear and face protection .

properties

IUPAC Name

ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O4/c1-2-24-14(21)10-5-7-19(8-6-10)12-4-3-11(15(16,17)18)9-13(12)20(22)23/h3-4,9-10H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCATMHMULAARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201161849
Record name Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate

CAS RN

610259-53-5
Record name Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610259-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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